molecular formula C11H16BrNO B15273219 4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol

4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol

Cat. No.: B15273219
M. Wt: 258.15 g/mol
InChI Key: MPQDDFRBBBOXEW-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol is an organic compound characterized by the presence of an amino group, a bromine atom, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol typically involves the bromination of 4-(1-Amino-2,2-dimethylpropyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(1-Amino-2,2-dimethylpropyl)phenol.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol involves its interaction with specific molecular targets. The amino group and bromine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol
  • 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol
  • 4-(1-Amino-2,2-dimethylpropyl)phosphonic acid

Uniqueness

4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-(1-amino-2,2-dimethylpropyl)-2-bromophenol

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)10(13)7-4-5-9(14)8(12)6-7/h4-6,10,14H,13H2,1-3H3

InChI Key

MPQDDFRBBBOXEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC(=C(C=C1)O)Br)N

Origin of Product

United States

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